molecular formula C13H19Cl2NO B13743364 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)- CAS No. 30074-66-9

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, (R)-

Cat. No.: B13743364
CAS No.: 30074-66-9
M. Wt: 276.20 g/mol
InChI Key: XYTNPORBXPAQMP-UHFFFAOYSA-N
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Description

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, ®- is a complex organic compound with a unique structure that includes a naphthylamine core, a tetrahydro ring, a chloro substituent, and a methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, ®- typically involves multiple steps, starting with the preparation of the naphthylamine core. This is followed by the introduction of the tetrahydro ring, chloro substituent, and methoxy group. The final step involves the formation of the hydrochloride salt. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control reaction parameters precisely. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, ®- can undergo various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or other reduced forms.

    Substitution: The chloro and methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, ®- has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Industry: The compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, ®- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context.

Comparison with Similar Compounds

Similar Compounds

    1-Naphthylamine: A simpler analog without the tetrahydro ring, chloro, and methoxy groups.

    8-Chloro-1-naphthylamine: Similar structure but lacks the tetrahydro ring and methoxy group.

    5-Methoxy-1-naphthylamine: Contains the methoxy group but lacks the chloro substituent and tetrahydro ring.

Uniqueness

1-Naphthylamine, 1,2,3,4-tetrahydro-8-chloro-N,N-dimethyl-5-methoxy-, hydrochloride, ®- is unique due to its combination of functional groups and stereochemistry. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

30074-66-9

Molecular Formula

C13H19Cl2NO

Molecular Weight

276.20 g/mol

IUPAC Name

(8-chloro-5-methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-dimethylazanium;chloride

InChI

InChI=1S/C13H18ClNO.ClH/c1-15(2)11-6-4-5-9-12(16-3)8-7-10(14)13(9)11;/h7-8,11H,4-6H2,1-3H3;1H

InChI Key

XYTNPORBXPAQMP-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)C1CCCC2=C(C=CC(=C12)Cl)OC.[Cl-]

Origin of Product

United States

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